molecular formula C12H25N3O B7930185 (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Cat. No.: B7930185
M. Wt: 227.35 g/mol
InChI Key: AILVBEINJVIWCI-VUWPPUDQSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound’s structure features an amino group, an isopropyl group, and a pyrrolidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-propionamide and (S)-1-Methyl-2-pyrrolidinemethanol.

    Formation of Intermediate: The (S)-1-Methyl-2-pyrrolidinemethanol is reacted with an appropriate protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then coupled with (S)-2-Amino-propionamide under suitable conditions, such as the presence of a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a chiral auxiliary or ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biological Studies: The compound can be used in studies investigating the interactions of chiral molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be employed in the development of catalysts for industrial processes, including polymerization and fine chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-2-pyrrolidinemethanol: A chiral building block used in similar synthetic applications.

    (S)-(+)-2-Pyrrolidinemethanol: Another chiral compound with applications in asymmetric synthesis and catalysis.

    N-Methyl-L-prolinol: A related compound used in the synthesis of chiral organic molecules.

Uniqueness

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in chemical reactions. Its ability to serve as a versatile intermediate in the synthesis of complex molecules makes it valuable in various research and industrial contexts.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)15(12(16)10(3)13)8-11-6-5-7-14(11)4/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVBEINJVIWCI-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN1C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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